

An In-depth Technical Guide to 3-Ethylhexan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethylhexan-2-one

Cat. No.: B13584170

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This technical guide provides a comprehensive overview of **3-Ethylhexan-2-one**, tailored for researchers, scientists, and professionals in drug development. It covers the nomenclature, physicochemical properties, a generalized synthesis protocol, and key analytical characteristics of the compound.

Nomenclature and Identification

The compound with the chemical structure C₈H₁₆O is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: **3-ethylhexan-2-one**[\[1\]](#)

Synonyms:

- 3-ethyl-2-hexanone[\[1\]](#)
- SCHEMBL5377086[\[1\]](#)
- SCHEMBL6367390[\[1\]](#)
- SCHEMBL28614490[\[1\]](#)
- AKOS010228257[\[1\]](#)
- EN300-7187444[\[1\]](#)

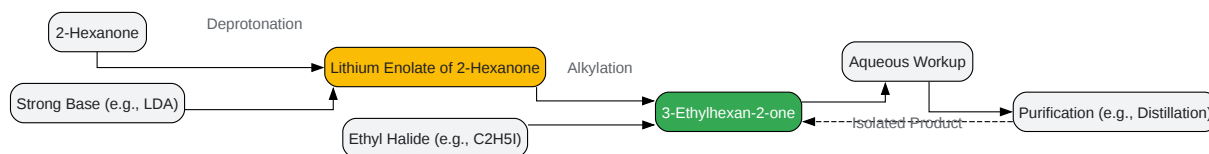
Physicochemical Properties

A summary of the key computed and experimental properties of **3-Ethylhexan-2-one** is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C8H16O	PubChem[1]
Molecular Weight	128.21 g/mol	PubChem[1]
Boiling Point	157.5-158.5 °C (at 761 Torr)	ChemicalBook[2]
XLogP3	2.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	128.120115130 Da	PubChem[1]
Monoisotopic Mass	128.120115130 Da	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]
CAS Number	6137-05-9	ChemicalBook[3]

Synthesis Protocol: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of **3-Ethylhexan-2-one** is not readily available in the searched literature, a general and plausible method involves the alkylation of a ketone enolate. This standard organic chemistry procedure can be adapted to produce the target compound. The logical workflow for this synthesis is outlined below.



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Caption: Generalized workflow for the synthesis of **3-Ethylhexan-2-one**.

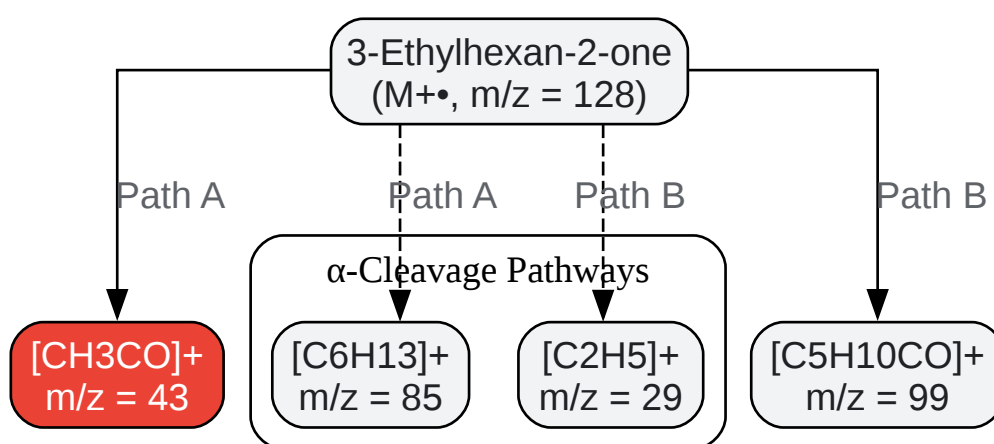
Experimental Methodology:

- **Enolate Formation:** 2-Hexanone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α -carbon, forming the lithium enolate. The reaction is stirred under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by atmospheric moisture or carbon dioxide.
- **Alkylation:** An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for a sufficient period to ensure complete alkylation at the C-3 position.
- **Workup:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filtered.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure **3-Ethylhexan-2-one**.

Analytical Characterization: Mass Spectrometry

Fragmentation

Mass spectrometry is a critical technique for the identification and structural elucidation of organic compounds. The fragmentation pattern of **3-Ethylhexan-2-one** upon electron ionization provides a characteristic fingerprint. The primary fragmentation pathways for ketones involve α -cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.



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Caption: Predicted major fragmentation pathways for **3-Ethylhexan-2-one** in mass spectrometry.

In the mass spectrum of **3-Ethylhexan-2-one**, two primary α -cleavage pathways are anticipated:

- Pathway A: Cleavage between the carbonyl carbon and the C-3 carbon, leading to the formation of an acetyl cation ($[CH_3CO]^+$) with a mass-to-charge ratio (m/z) of 43, and a hexyl radical.
- Pathway B: Cleavage between the C-3 carbon and the ethyl group is less likely as a primary fragmentation of the molecular ion but can contribute to the overall spectrum. A more significant fragmentation would be the loss of the propyl group from the C-3 position, leading to a fragment. However, the most prominent peaks are expected from the cleavage adjacent

to the carbonyl group. The loss of the larger alkyl group (the rest of the hexan-2-one backbone) can also occur, leading to a fragment with m/z 99. The formation of an ethyl cation (m/z 29) is also possible.

The relative abundance of these fragment ions depends on their stability. The most stable carbocation will typically yield the most intense peak in the spectrum.

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References

- 1. 3-Ethylhexan-2-one | C₈H₁₆O | CID 21400862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-hexan-2-one CAS#: 6137-05-9 [m.chemicalbook.com]
- 3. 3-ethyl-hexan-2-one | 6137-05-9 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylhexan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13584170#3-ethylhexan-2-one-iupac-name-and-synonyms]

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